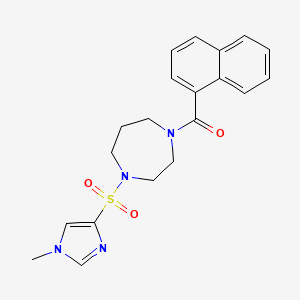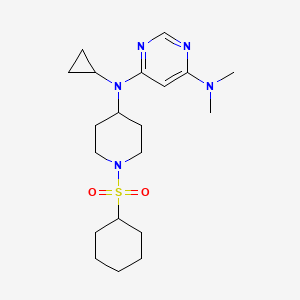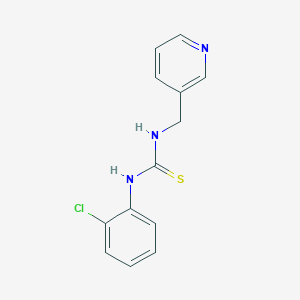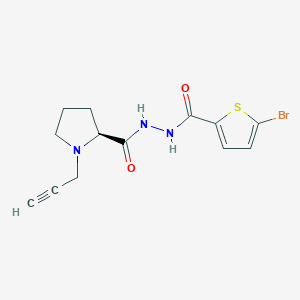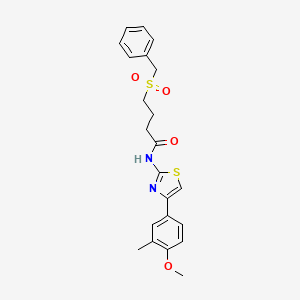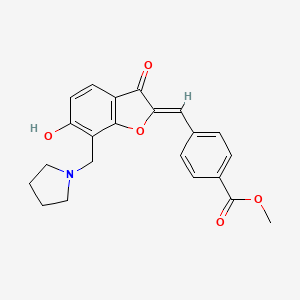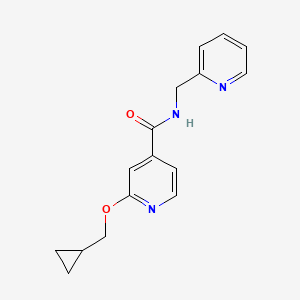
2-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic aromatic ring with one nitrogen atom, and an isonicotinamide group, which is a derivative of pyridine .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyridine derivatives are often involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyridine derivatives generally have a high melting point and are soluble in water .Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
This compound serves as a versatile intermediate in organic synthesis. The pyridine moiety is a common structural component in many pharmaceuticals due to its ability to engage in hydrogen bonding and π-π interactions. Its presence in a compound can significantly influence the pharmacokinetic properties, making it valuable for drug design and development .
Catalysis
The nitrogen atoms in the pyridine rings can act as coordination sites for metals, rendering the compound useful in catalysis. It can potentially be involved in the development of new catalytic systems that facilitate reactions such as C-C bond formation, which is a fundamental step in the synthesis of complex organic molecules .
Material Science
Due to its structural characteristics, this compound could be explored for use in material science. The pyridine rings might contribute to the creation of novel materials with specific electronic or photonic properties, useful in the development of sensors or other electronic devices .
Biological Studies
Compounds containing pyridine rings are often biologically active, making them suitable for biological studies. They can be used to probe biological systems or as scaffolds for developing new therapeutic agents targeting various diseases .
Environmental Chemistry
The compound’s potential for forming stable complexes with metals can be leveraged in environmental chemistry for the removal of heavy metals from water or soil, aiding in environmental clean-up efforts .
Analytical Chemistry
In analytical chemistry, this compound could be used as a reagent or a building block for the synthesis of more complex molecules that serve as probes or indicators in chemical analyses .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(19-10-14-3-1-2-7-17-14)13-6-8-18-15(9-13)21-11-12-4-5-12/h1-3,6-9,12H,4-5,10-11H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGUGTCWTWKUPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

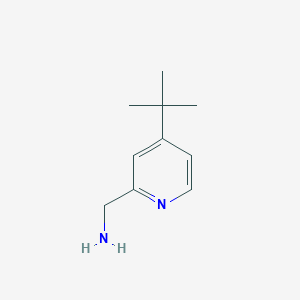
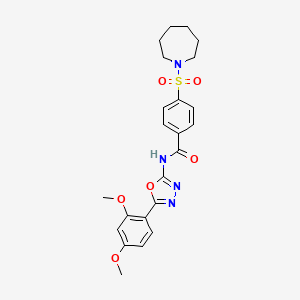
![5-fluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2358134.png)
![N-[[4-(2-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2358135.png)

![3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2358139.png)
